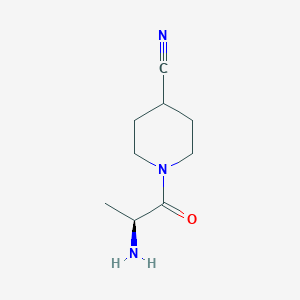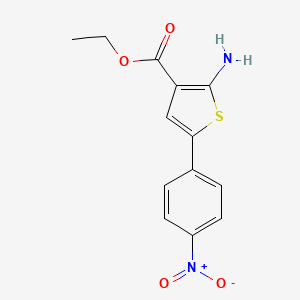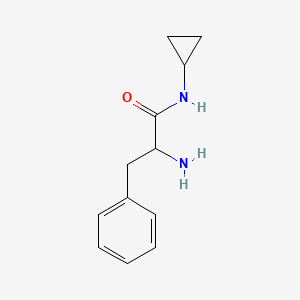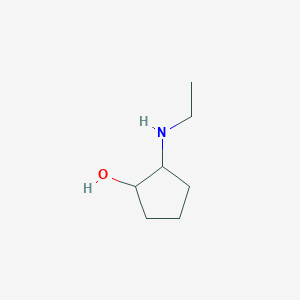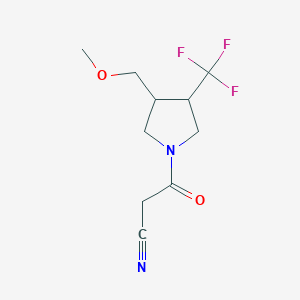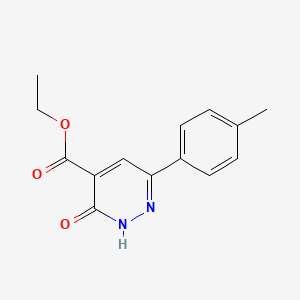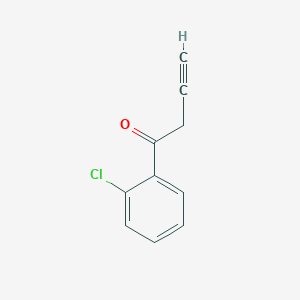
Phthalic acid, monoisobutyl ester, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic acid, monoisobutyl ester, ammonium salt is a bioactive chemical compound It is a derivative of phthalic acid, which is widely used in various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic acid, monoisobutyl ester, ammonium salt is typically synthesized through the esterification of phthalic acid with isobutanol, followed by the neutralization with ammonium hydroxide. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phthalic acid, monoisobutyl ester, ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phthalic acid, alcohol derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phthalic acid, monoisobutyl ester, ammonium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized as a plasticizer and additive in polymer production to enhance flexibility and durability.
Mechanism of Action
The mechanism of action of phthalic acid, monoisobutyl ester, ammonium salt involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, proteins, and enzymes, leading to changes in cellular functions. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular structures .
Comparison with Similar Compounds
Phthalic acid, monoisobutyl ester, ammonium salt is compared with other similar compounds such as:
- Di-n-butyl phthalate
- Diethyl phthalate
- Dimethyl phthalate
- Di(2-ethylhexyl) phthalate
- Diisobutyl phthalate
These compounds share similar chemical structures and properties but differ in their specific applications and biological activities. This compound is unique due to its specific ester and ammonium salt functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
101976-14-1 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
azanium;2-(2-methylpropoxycarbonyl)benzoate |
InChI |
InChI=1S/C12H14O4.H3N/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14;/h3-6,8H,7H2,1-2H3,(H,13,14);1H3 |
InChI Key |
FOMDNQDHJPVRSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


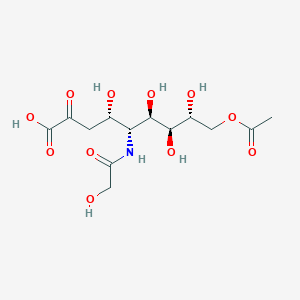



![1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
